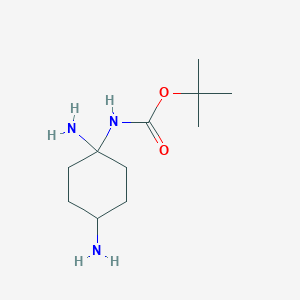![molecular formula C24H32FNO B15148568 2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine](/img/structure/B15148568.png)
2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine is an organic compound that belongs to the class of pyridine derivatives. This compound features a pyridine ring substituted with a decyloxy group, a fluorophenyl group, and a prop-2-en-1-yl group. The unique combination of these substituents imparts specific chemical and physical properties to the compound, making it of interest in various scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to further reactions to obtain the final product. The key steps may include:
Formation of the Decyloxy Group: This step involves the reaction of a decanol derivative with a suitable halogenating agent to form the decyloxy group.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.
Formation of the Pyridine Ring: The pyridine ring is typically formed through a cyclization reaction involving suitable precursors.
Addition of the Prop-2-en-1-yl Group: The final step involves the addition of the prop-2-en-1-yl group through an alkylation reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Reagents such as halogenating agents, nucleophiles, and electrophiles are used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction may yield alcohols or amines.
Aplicaciones Científicas De Investigación
2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine has various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of materials with specific properties, such as polymers or coatings.
Mecanismo De Acción
The mechanism of action of 2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2-[4-(Decyloxy)phenyl]-5-(prop-2-en-1-yl)pyridine: Lacks the fluorine atom, which may affect its chemical and biological properties.
2-[4-(Decyloxy)-3-chlorophenyl]-5-(prop-2-en-1-yl)pyridine: Contains a chlorine atom instead of fluorine, which may result in different reactivity and applications.
2-[4-(Decyloxy)-3-bromophenyl]-5-(prop-2-en-1-yl)pyridine:
Uniqueness
The presence of the fluorine atom in 2-[4-(Decyloxy)-3-fluorophenyl]-5-(prop-2-en-1-yl)pyridine imparts unique properties, such as increased electronegativity and potential for specific interactions with biological targets. This makes it distinct from other similar compounds and may enhance its suitability for certain applications.
Propiedades
Fórmula molecular |
C24H32FNO |
|---|---|
Peso molecular |
369.5 g/mol |
Nombre IUPAC |
2-(4-decoxy-3-fluorophenyl)-5-prop-2-enylpyridine |
InChI |
InChI=1S/C24H32FNO/c1-3-5-6-7-8-9-10-11-17-27-24-16-14-21(18-22(24)25)23-15-13-20(12-4-2)19-26-23/h4,13-16,18-19H,2-3,5-12,17H2,1H3 |
Clave InChI |
CKVSLDAVGOQURQ-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCOC1=C(C=C(C=C1)C2=NC=C(C=C2)CC=C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1,3-Benzodioxol-5-ylmethyl)carbamoyl]cyclohex-1-ene-1-carboxylic acid](/img/structure/B15148503.png)
![N'-[2-(1,3-benzodioxol-5-ylmethyl)-3-oxo-2,3-dihydro-1H-isoindol-1-yl]-4-methoxybenzohydrazide](/img/structure/B15148506.png)
![8-Methylimidazo[1,2-a]pyridine-2-carboxylic acid hydrobromide](/img/structure/B15148507.png)
![N-benzyl-1-[1-(4-bromophenyl)-1H-tetrazol-5-yl]-1-phenylmethanamine](/img/structure/B15148515.png)
![2-(3,5-dimethylphenoxy)-1-[3-(4-fluorophenyl)-5-hydroxy-5-(trifluoromethyl)-4H-pyrazol-1-yl]ethanone](/img/structure/B15148517.png)
![2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]-N-{4-[(4-methylpyrimidin-2-yl)sulfamoyl]phenyl}acetamide](/img/structure/B15148523.png)
![3-[1,3-Dioxo-5-(4-oxo-3,1-benzoxazin-2-yl)isoindol-2-yl]-4-methylbenzoic acid](/img/structure/B15148532.png)
![4-[(E)-[(4-bromophenyl)imino]methyl]-N,N-diethylaniline](/img/structure/B15148544.png)
![6-chloro-3-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]-4-phenylquinolin-2(1H)-one](/img/structure/B15148547.png)
![2-(2,6-dimethylphenoxy)-N'-[(3Z)-2-oxo-1-propyl-1,2-dihydro-3H-indol-3-ylidene]acetohydrazide](/img/structure/B15148554.png)


![N,N'-(3,3'-dimethylbiphenyl-4,4'-diyl)bis[2-(4-chloro-2-methylphenoxy)acetamide]](/img/structure/B15148583.png)
